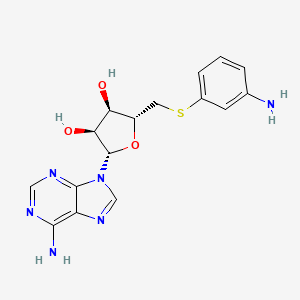
5'-R-(3-Aminophenyl)-5'-thioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-R-(3-Aminophenyl)-5’-thioadenosine is a compound of significant interest in the fields of chemistry and biology. This compound features a unique structure that combines an aminophenyl group with a thioadenosine moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-R-(3-Aminophenyl)-5’-thioadenosine typically involves the reaction of 3-aminophenyl derivatives with thioadenosine under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the aminophenyl group is introduced to the thioadenosine scaffold. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5’-R-(3-Aminophenyl)-5’-thioadenosine may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5’-R-(3-Aminophenyl)-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aminophenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aminophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemoprotective Applications
One of the most notable applications of 5'-R-(3-Aminophenyl)-5'-thioadenosine is its role as a chemoprotective agent in cancer treatment. Research indicates that m-APTA can reduce the toxic side effects associated with fluorouracil (5-FU), a common chemotherapeutic drug used to treat various cancers, particularly in patients with methylthioadenosine phosphorylase (MTAP)-deficient tumors.
Key Findings:
- Selective Protection : In studies, m-APTA demonstrated the ability to protect against 5-FU-induced anemia without compromising the drug's effectiveness against MTAP-deficient bladder cancers .
- Safety Profile : Unlike its parent compound, S-methyl-5’-thioadenosine (MTA), m-APTA does not induce hypothermia at effective doses, making it a safer alternative for patients undergoing chemotherapy .
- Mechanism of Action : m-APTA is metabolized by MTAP to produce adenine, which plays a crucial role in cellular metabolism and survival during chemotherapy .
Neuroprotective Applications
Beyond oncology, this compound has shown promise in neuroprotection . Its neuroprotective properties have been explored in various models of neuroinflammation and neurodegenerative diseases.
Research Insights:
- Blood-Brain Barrier Penetration : Studies have assessed the ability of MTA (and by extension, its analogues like m-APTA) to cross the blood-brain barrier, indicating potential therapeutic applications in conditions like multiple sclerosis and Parkinson's disease .
- Neuroprotective Efficacy : In vitro experiments have demonstrated that m-APTA can protect neuronal cells from excitotoxic damage, suggesting its utility in treating acute and chronic neurological disorders .
Comparative Analysis of m-APTA and Related Compounds
To better understand the advantages of this compound, a comparative analysis with related compounds such as MTA is essential. The following table summarizes key characteristics and findings:
| Compound | Chemoprotective Effects | Neuroprotective Effects | Safety Profile |
|---|---|---|---|
| This compound (m-APTA) | Reduces toxicity from 5-FU without hindering efficacy | Protects neurons from excitotoxicity | Does not induce hypothermia |
| S-methyl-5’-thioadenosine (MTA) | Moderate protection; induces side effects | Limited neuroprotective activity | Induces hypothermia at effective doses |
Mecanismo De Acción
The mechanism by which 5’-R-(3-Aminophenyl)-5’-thioadenosine exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the thioadenosine moiety can engage in sulfur-based interactions. These interactions influence various biological pathways, including enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-R-(3-Aminophenyl)-5’-thioinosine
- 5’-R-(3-Aminophenyl)-5’-thioguanosine
- 5’-R-(3-Aminophenyl)-5’-thiocytidine
Uniqueness
5’-R-(3-Aminophenyl)-5’-thioadenosine is unique due to its specific combination of an aminophenyl group with a thioadenosine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H18N6O3S |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m0/s1 |
Clave InChI |
NDGWFCVAYOISNC-SDPXSBNPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)SC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















